molecular formula C21H21N3O4 B2361764 N1-(4-methoxybenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898435-55-7

N1-(4-methoxybenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2361764
CAS RN: 898435-55-7
M. Wt: 379.416
InChI Key: IAKMFQUBQGCLQY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl core. The compound also contains a 4-methoxybenzyl group and an oxalamide group.

Scientific Research Applications

Antitumor Activity

This compound has shown promise in the field of oncology, particularly in its antitumor activity. Studies suggest that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines, including human breast cancer (MCF-7), lung fibroblast (WI-38), and liver cancer (HepG2) cells . The compound’s ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further research as a potential chemotherapeutic agent.

Antioxidant Properties

The compound also displays antioxidant properties, which are crucial in protecting cells from oxidative stress-induced damage. This characteristic can be harnessed in developing treatments for diseases caused by oxidative stress, such as neurodegenerative disorders .

Biological Activity Screening

In the realm of pharmacology, the compound can be used as a precursor for synthesizing novel heterocyclic compounds. These new compounds can then be screened for a wide range of biological activities, potentially leading to the discovery of new drugs .

Molecular Docking Studies

The compound’s structure allows it to be used in molecular docking studies to predict the interaction between the compound and target proteins. This application is particularly useful in drug design and development, where understanding the binding efficiency to target molecules is crucial .

Antimicrobial Efficacy

Research indicates that benzimidazole derivatives, which are structurally related to this compound, have been effective against various strains of microorganisms. This suggests potential applications in developing new antimicrobial agents, especially in the face of rising antibiotic resistance .

Biotechnological Applications

In biotechnology, the compound’s derivatives could be explored for their role in gene expression studies or as molecular probes to study cell signaling pathways. The compound’s ability to interact with biological macromolecules could provide insights into cellular processes .

Future Directions

The future directions of this compound could involve further investigation into its biological processes and potential for developing novel therapeutic interventions. Additionally, similar compounds have been used as EGFR inhibitors for the treatment of cancer, suggesting potential future directions in cancer treatment .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-28-17-5-2-13(3-6-17)12-22-20(26)21(27)23-16-10-14-4-7-18(25)24-9-8-15(11-16)19(14)24/h2-3,5-6,10-11H,4,7-9,12H2,1H3,(H,22,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKMFQUBQGCLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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